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O-Desaryl Ranolazine-d5

Cat. No.: B1151132
M. Wt: 326.45
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Description

Overview of Ranolazine (B828) as a Therapeutic Agent: Academic Perspectives on Mechanism of Action and Metabolic Modulations

Ranolazine is a therapeutic agent primarily used for the management of chronic stable angina. ijnrd.org Its mechanism of action is distinct from traditional antianginal drugs. While not fully elucidated, it is understood that ranolazine, at therapeutic concentrations, primarily inhibits the late inward sodium current (INa) in cardiac cells. drugbank.comsmw.chresearchgate.net This inhibition leads to a reduction in intracellular sodium concentration, which in turn decreases intracellular calcium levels via the sodium-calcium exchanger. smw.ch The resulting reduction in calcium overload is believed to improve myocardial relaxation and reduce diastolic wall tension, thereby decreasing myocardial oxygen consumption without significantly altering heart rate or blood pressure. smw.chnih.govresearchgate.net

From a metabolic standpoint, some research suggests that ranolazine may also modulate myocardial energy metabolism by partially inhibiting fatty acid oxidation, leading to a shift towards glucose oxidation. nih.govscirp.org This shift is significant because glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of adenosine (B11128) triphosphate (ATP), the energy currency of the cell. nih.gov This metabolic modulation may contribute to its anti-ischemic effects. researchgate.netscirp.org

Significance of Metabolite Research in Pharmaceutical Sciences

Predicting Pharmacokinetics and Pharmacodynamics: Metabolite profiling is essential for determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govwiley.com The rate and extent of metabolism directly influence the drug's bioavailability and half-life.

Identifying Active or Toxic Metabolites: Metabolism can convert a drug into various metabolites, some of which may be pharmacologically active, contributing to the therapeutic effect, while others might be toxic. dergipark.org.tr

Understanding Drug-Drug Interactions: Knowledge of the specific enzymes responsible for a drug's metabolism is critical for predicting and avoiding potential drug-drug interactions. scitechnol.com

Identification of Ranolazine's Primary and Secondary Metabolic Pathways

Ranolazine undergoes extensive metabolism in the human body, with less than 5% of the administered dose being excreted unchanged in the urine. nih.govnih.gov Over 100 metabolites have been identified in urine and more than 40 in plasma, indicating complex and varied metabolic pathways. drugbank.comtga.gov.au The liver and gastrointestinal tract are the primary sites of metabolism, mainly mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov

Several primary enzymatic transformations of ranolazine have been identified:

N-dealkylation: This process involves the removal of an alkyl group from a nitrogen atom. In ranolazine, N-dealkylation occurs at the piperazine (B1678402) ring, leading to the formation of metabolites like CVT-2738. nih.govnih.gov

O-demethylation: This involves the removal of a methyl group from an oxygen atom. The methoxy (B1213986) group on the phenoxy moiety of ranolazine is a target for this reaction, producing the metabolite CVT-2514. nih.govresearchgate.net

O-dearylation: This pathway involves the cleavage of the bond connecting the aryl group (the methoxyphenoxy moiety) to the rest of the molecule. nih.gov This results in the formation of O-Desaryl Ranolazine, also known as CVT-2512. nih.govresearchgate.netnih.gov

These transformations are primarily carried out by CYP3A4, with a lesser contribution from CYP2D6. nih.govnih.govtga.gov.au

Following the initial enzymatic transformations (Phase I metabolism), ranolazine and its metabolites can undergo conjugation reactions (Phase II metabolism). Glucuronidation, the attachment of glucuronic acid, is a notable conjugation pathway for ranolazine. nih.govuomus.edu.iq This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body. uomus.edu.iq Direct conjugation of the parent ranolazine molecule with glucuronic acid has also been observed. nih.gov

Introduction to O-Desaryl Ranolazine as a Key Metabolite

Among the numerous metabolites of ranolazine, O-Desaryl Ranolazine (CVT-2512) is a significant product of the O-dearylation pathway. nih.govresearchgate.net Its formation represents one of the primary metabolic routes for the parent drug. nih.gov The chemical structure of O-Desaryl Ranolazine results from the removal of the 2-methoxyphenoxy group from the propanol (B110389) side chain of ranolazine. nih.gov

Rationale for Deuterated Analogs in Drug Metabolism and Analytical Research

Deuterated analogs, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in pharmaceutical research. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength, known as the kinetic isotope effect, can lead to a slower rate of metabolism for deuterated compounds, particularly if the deuteration occurs at a site of metabolic attack. nih.govbioscientia.de

In analytical research, deuterated compounds like O-Desaryl Ranolazine-d5 serve as ideal internal standards for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Because they are chemically identical to the analyte of interest but have a different mass, they can be used to accurately quantify the concentration of the non-deuterated metabolite in biological samples. Their use helps to correct for variations in sample preparation and instrument response, ensuring the reliability of the analytical data. juniperpublishers.com

Principles of Isotopic Labeling for Quantitative Analysis

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their isotope. creative-proteomics.com In quantitative analysis, stable, non-radioactive isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. creative-proteomics.comcreative-proteomics.com These labeled compounds are chemically and biologically almost identical to their unlabeled counterparts. creative-proteomics.com However, due to the difference in the number of neutrons, they have a distinct, higher mass. creative-proteomics.com

This mass difference is the key principle behind their use in quantitative mass spectrometry. nih.gov When a sample containing the analyte (the substance to be measured) is mixed with a known quantity of its isotopically labeled internal standard, both compounds are processed and analyzed together. acs.org Because they are chemically identical, they behave in the same way during extraction, chromatography, and ionization in the mass spectrometer. scispace.comnih.gov The mass spectrometer, however, can distinguish between the analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z). nih.gov By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte's concentration can be achieved. acs.orgclearsynth.com

Role of Deuterated Internal Standards in Bioanalytical Methodologies

In the field of bioanalysis, particularly for methods involving liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for ensuring robust and reliable results. aptochem.comcmro.in It helps to control and correct for variability that can occur at various stages, including sample extraction, injection volume, and ionization efficiency. scispace.comaptochem.com

Stable isotopically labeled (SIL) compounds are considered the ideal choice for internal standards. scispace.com Deuterated standards, which are SILs where hydrogen atoms are replaced by deuterium, are frequently preferred due to the abundance of hydrogen in organic molecules. aptochem.com

The primary advantages of using a deuterated internal standard like this compound are:

Compensation for Matrix Effects : Biological samples such as plasma are complex matrices that can enhance or suppress the ionization of an analyte, compromising quantitation. scispace.comcmro.in A deuterated standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. scispace.comclearsynth.com

Correction for Procedural Variability : It accounts for any loss of analyte during sample preparation and extraction, as both the analyte and the standard are affected similarly. scispace.comaptochem.com

Improved Accuracy and Precision : By minimizing the impact of experimental variations, deuterated standards significantly enhance the accuracy and precision of the analytical method. clearsynth.comnih.gov Research on bioanalytical methods for ranolazine has demonstrated the ability to achieve high accuracy and precision, with intra- and inter-day precision often below 3.1% and 2.8% respectively, and accuracy within the range of 96.7–101.6%. nih.govoup.com

This compound serves as the internal standard for the quantification of the O-Desaryl Ranolazine metabolite in various LC-MS/MS-based bioanalytical methods. cymitquimica.com The mass difference between the analyte and the deuterated standard must be sufficient (typically at least 3 atomic mass units) to prevent signal overlap or "cross-talk" from the natural isotopic distribution of the analyte. scispace.com The use of this compound in such validated methods allows for the reliable determination of metabolite concentrations in pharmacokinetic and other research studies. nih.govnih.gov

Data Tables

Table 1: Compound Properties

Compound Name Alternate Names Molecular Formula Molecular Weight ( g/mol ) Role
Ranolazine CVT 303; RS 43285 C₂₄H₃₃N₃O₄ 427.55 Parent Drug
O-Desaryl Ranolazine RS 88640; CVT-2512 C₁₇H₂₇N₃O₃ 321.41 Metabolite / Analyte scbt.com

Table 2: Example of LC-MS/MS Method Parameters for Ranolazine Analysis

Parameter Details Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govoup.com
Sample Preparation Liquid-liquid extraction or protein precipitation nih.govoup.com
Column Zorbax extend C18 or Gemini C18 nih.govoup.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.govoup.com
Linear Range (Ranolazine) 4-2000 ng/mL or 10-5000 ng/mL nih.govoup.com
Intra-day Precision < 3.1% nih.govoup.com
Inter-day Precision < 2.8% nih.govoup.com

| Accuracy | 96.7–101.6% | nih.govoup.com |

Properties

Molecular Formula

C₁₇H₂₂D₅N₃O₃

Molecular Weight

326.45

Synonyms

4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide-d5;  RS 88640-d5;  CVT-2512-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of O Desaryl Ranolazine D5

Chemical Synthesis Approaches for O-Desaryl Ranolazine (B828)

O-Desaryl Ranolazine, also known as CVT-2512, is a major metabolite of Ranolazine. nih.govnih.gov Its chemical name is 4-(2,3-dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide. allmpus.comallmpus.com The synthesis of this metabolite is crucial for its use as a reference standard in various analytical studies.

Exploration of Precursor Compounds and Reaction Conditions

The synthesis of O-Desaryl Ranolazine typically involves the N-alkylation of a piperazine (B1678402) derivative. A key precursor for this synthesis is N-(2,6-dimethylphenyl)-1-piperazineacetamide. sigmaaldrich.comgoogle.com This intermediate is synthesized by the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by a reaction with piperazine. google.comjustia.com

The subsequent and final step in the synthesis of O-Desaryl Ranolazine is the reaction of N-(2,6-dimethylphenyl)-1-piperazineacetamide with a suitable three-carbon unit that can introduce the 2,3-dihydroxypropyl group. Glycidol (B123203) is an effective reagent for this purpose. The reaction involves the opening of the epoxide ring of glycidol by the secondary amine of the piperazine ring in the precursor.

This N-alkylation reaction can be influenced by several factors, including the solvent, temperature, and the presence of a catalyst. To favor mono-alkylation and prevent the formation of undesired by-products, a large excess of the piperazine derivative may be used. researchgate.net The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Precursor 1Precursor 2Key Reaction Type
N-(2,6-dimethylphenyl)-1-piperazineacetamideGlycidolN-alkylation / Epoxide ring-opening

Derivatization Strategies for Metabolite Analogs

The synthesis of analogs of Ranolazine and its metabolites can be achieved through various derivatization strategies. These strategies are employed to explore the structure-activity relationships (SAR) of these compounds. For instance, diazabicyclic analogues of ranolazine have been synthesized and evaluated for their vasodilating effects. nih.gov

Derivatization can be performed on different parts of the molecule. For example, modifications to the piperazine ring, the aromatic rings, or the side chains can lead to a diverse library of metabolite analogs. These analogs are instrumental in understanding the metabolic pathways of the parent drug and in identifying potentially active or toxic metabolites.

Deuterium (B1214612) Incorporation Strategies for O-Desaryl Ranolazine-d5

Deuterium-labeled internal standards are essential for quantitative bioanalytical assays using mass spectrometry. This compound is a suitable internal standard for the quantification of O-Desaryl Ranolazine in biological matrices. A commercially available isotopologue is [²H₈]-O-Desaryl ranolazine. alsachim.com

Specific Labeling Positions and Stereochemical Considerations

The positions of deuterium labeling in this compound are strategically chosen to be on chemically stable parts of the molecule to prevent back-exchange of deuterium with hydrogen. The piperazine ring is a common site for deuteration in related molecules.

O-Desaryl Ranolazine possesses a chiral center at the 2-position of the dihydroxypropyl side chain. The synthesis of O-Desaryl Ranolazine typically results in a racemic mixture. For stereospecific studies, chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), can be employed to resolve the enantiomers. researchgate.netnih.govresearchgate.netwvu.edu The stereochemistry of the final deuterated product will depend on the stereochemistry of the starting materials and the reaction mechanism.

Deuteration Techniques and Isotopic Purity Assessment

The introduction of deuterium atoms into the O-Desaryl Ranolazine molecule can be achieved through various deuteration techniques. One common method involves the use of deuterated reagents during the synthesis. For instance, a deuterated version of the piperazine precursor could be used.

The isotopic purity of this compound is a critical parameter for its use as an internal standard. High isotopic purity is required to minimize interference from the unlabeled analyte. The assessment of isotopic purity is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org High-resolution mass spectrometry (HRMS) can be used to determine the distribution of isotopologues and calculate the percentage of deuterium incorporation. researchgate.net NMR spectroscopy can confirm the positions of the deuterium labels within the molecule.

Analytical TechniquePurpose in Isotopic Purity Assessment
Mass Spectrometry (MS)Determination of isotopic distribution and percentage of deuterium incorporation. rsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of deuterium labeling positions. rsc.org

Optimization of Synthetic Yields and Purity for Reference Standards

The production of O-Desaryl Ranolazine and its deuterated analog as high-purity reference standards requires optimization of the synthetic process and purification methods.

The yield of the N-alkylation reaction can be optimized by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. For piperazine alkylations, using an excess of the piperazine starting material can help to maximize the yield of the mono-alkylated product and minimize di-alkylation. researchgate.net

Purification of the final compound is crucial to achieve the high purity required for a reference standard (typically >98%). schd-shimadzu.com Common purification techniques include:

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. google.com

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for the purification of organic compounds. researchgate.net Chiral HPLC can be used for the separation of enantiomers. researchgate.net

The purity of the final reference standard is assessed using a combination of analytical techniques, including HPLC, MS, and NMR. A comprehensive Certificate of Analysis (CoA) for a reference standard will typically include data from these techniques to confirm the identity and purity of the compound. synthinkchemicals.com

Scalability and Industrial Relevance of Synthesis Methods

The scalability and industrial relevance of the synthesis methods for this compound are critical considerations for its potential use in larger-scale research and pharmaceutical development. The industrial production of deuterated active pharmaceutical ingredients (APIs) has gained significant traction in recent years, with the first deuterated drug, Austedo® (deutetrabenazine), approved by the FDA in 2017. neulandlabs.comzeochem.comdeutramed.com This has paved the way for the development and manufacturing of other deuterated compounds.

The development of scalable methods for deuteration is an active area of research. researchgate.net Technologies that are reliable, robust, and scalable are essential for the industrial setting. researchgate.net For the proposed synthesis of this compound, the catalytic deuteration of 2,6-dimethylaniline is a step that has been demonstrated to be scalable. nih.gov

The industrial relevance of deuterated compounds like this compound lies in their application in pharmacokinetic (PK) studies. alfa-chemistry.com Isotope-labeled standards are crucial for accurately quantifying drug metabolites in biological samples using techniques like mass spectrometry. alfa-chemistry.commetsol.com The enhanced stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can lead to altered metabolic profiles, which is a key area of investigation in drug development. neulandlabs.comzeochem.com

The following table summarizes the industrial considerations for the synthesis of this compound:

AspectIndustrial ConsiderationRelevance to this compound Synthesis
Starting Materials Availability and cost of deuterated precursors.The use of D₂O as a deuterium source is cost-effective. The availability of other deuterated building blocks may require custom synthesis. zeochem.com
Catalysis Use of efficient and recyclable catalysts for deuteration.Nanostructured iron catalysts for H-D exchange are scalable and utilize an abundant metal. nih.gov
Process Control Robust and reproducible reaction conditions.Established methods for N-aryl piperazine synthesis can be adapted for the deuterated analog. nih.gov
Purification Efficient methods to ensure high chemical and isotopic purity.Standard chromatographic techniques can be employed, with analytical methods to confirm isotopic enrichment.
Regulatory Compliance Adherence to Good Manufacturing Practices (GMP) for pharmaceutical ingredients.The synthesis and control of deuterated APIs are subject to regulatory guidance. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for O Desaryl Ranolazine D5

Chromatographic Separation Techniquesresearchgate.netresearchgate.net

The effective separation of O-Desaryl Ranolazine-d5 from ranolazine (B828) and other metabolites in complex biological matrices is primarily achieved through advanced liquid chromatography techniques. nih.govsemanticscholar.org The choice of method depends on the required sensitivity, resolution, and analysis time.

High-Performance Liquid Chromatography (HPLC) Method Developmentresearchgate.netscirp.orgresearchgate.net

HPLC remains a cornerstone for the analysis of ranolazine and its related compounds. Method development focuses on optimizing the separation efficiency and peak shape.

The selection of an appropriate stationary and mobile phase is critical for achieving successful chromatographic separation. For ranolazine and its metabolites, reverse-phase HPLC is the most common approach.

C18 and C8 columns are frequently employed as the stationary phase due to their hydrophobicity, which allows for good retention and separation of the relatively nonpolar ranolazine and its metabolites. researchgate.netmedipol.edu.tr Other stationary phases like Cyano columns have also been utilized to provide alternative selectivity. researchgate.netnih.gov

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. dibru.ac.in Common organic modifiers include acetonitrile (B52724) and methanol (B129727), chosen for their elution strength and compatibility with mass spectrometry. scirp.orgscirp.org The aqueous component often contains additives like ammonium (B1175870) acetate (B1210297) or formic acid to control the pH and improve peak shape by ensuring the analytes are in a consistent ionization state. scirp.orgoup.com For instance, a mobile phase of methanol and 10mM ammonium acetate adjusted to pH 4.0 with formic acid has been successfully used. oup.com

Table 1: HPLC Stationary and Mobile Phase Selection for Ranolazine Analysis

Parameter Selection Purpose/Rationale Reference
Stationary Phase SunShell C18 (2.6µm) Provides efficient separation based on hydrophobicity. researchgate.net
Peerless Cyano (3 µm) Offers alternative selectivity compared to C18 phases. researchgate.netnih.gov
Mobile Phase Buffer: 0.01M Ammonium Acetate (pH 5.0) Controls pH, improves peak shape. researchgate.net
Organic: Methanol Elutes the analyte from the column. researchgate.net

Gradient elution is often necessary to separate a complex mixture of compounds with varying polarities, such as ranolazine and its various metabolites, within a reasonable timeframe. scirp.orgnih.gov An optimized gradient allows for the elution of more polar metabolites early in the run while ensuring that the less polar parent drug is eluted later with good peak shape.

A typical gradient program starts with a higher proportion of the aqueous buffer to retain the analytes on the column. The percentage of the organic solvent is then gradually increased over the course of the analysis to elute the compounds in order of their increasing hydrophobicity. For the analysis of ranolazine and five potential genotoxic impurities, a gradient elution was employed using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in methanol as mobile phase B. scirp.orgscirp.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

UPLC systems utilize columns with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. This results in significantly faster analysis times and improved resolution and sensitivity. researchgate.net For the analysis of ranolazine and its related impurities, a UPLC method using a Zorbax RRHD Bonus RP C-18 column (1.8 µm) achieved efficient separation with a short run time. researchgate.netresearchgate.net The enhanced speed of UPLC is particularly advantageous in high-throughput environments, such as in clinical trial sample analysis or metabolism studies.

Table 2: Comparison of HPLC and UPLC Methods for Ranolazine Analysis

Parameter HPLC Method UPLC Method Reference
Column SunShell C18 (150mm X 4.6mm, 2.6µm) Zorbax RRHD Bonus RP C-18 (150mm x 2.1mm, 1.8µm) researchgate.net, researchgate.netresearchgate.net
Flow Rate 1.0 mL/min 0.3 mL/min researchgate.net, researchgate.netresearchgate.net
Typical Run Time > 10 min < 5 min oup.com, researchgate.net

| Advantages | Robust, widely available | Faster, higher resolution, more sensitive | researchgate.net |

Gas Chromatography (GC) Applications in Related Compound Analysisresearchgate.netsemanticscholar.org

While liquid chromatography is the primary technique for analyzing non-volatile and thermally labile compounds like this compound, gas chromatography (GC) has applications in the analysis of related, more volatile compounds. GC is particularly useful for the determination of residual solvents in the active pharmaceutical ingredient (API) of ranolazine. dibru.ac.inajpaonline.com It can also be applied to the analysis of certain volatile impurities or degradation products that may be present. However, for the direct analysis of O-Desaryl Ranolazine and similar metabolites, GC would typically require a derivatization step to increase their volatility and thermal stability, making LC-based methods more direct and common.

Mass Spectrometric Detection and Quantificationresearchgate.netnih.govsemanticscholar.orgnih.govresearchgate.netnih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the quantification of this compound in biological samples. nih.govimpactfactor.org Its high selectivity and sensitivity allow for the accurate measurement of low concentrations of the analyte even in a complex matrix like plasma. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. escholarship.org The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties or chromatographic retention time. axios-research.com This allows it to co-elute with the non-labeled analyte and experience similar ionization and matrix effects. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of ranolazine and its metabolites, as the piperazine (B1678402) nitrogen is readily protonated. nih.govresearchgate.net Quantification is typically performed using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. This process provides excellent specificity.

For ranolazine, the fragmentation of m/z 428.2 → 279.5 is frequently monitored. researchgate.netnih.govsymc.edu.cn O-Desaryl Ranolazine has an exact mass of 321.2052. massbank.jp Therefore, its protonated molecule would be m/z 322.2130. The corresponding deuterated standard, this compound, would have a mass of approximately 326.23. The specific mass transitions for this compound would be selected based on its fragmentation pattern to ensure a specific and sensitive assay.

Table 3: Mass Spectrometric Parameters for Ranolazine Analysis

Parameter Setting/Value Purpose/Rationale Reference
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently ionizes the basic ranolazine molecule. researchgate.netresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification. symc.edu.cnrsc.org
Ranolazine Transition m/z 428.2 → 279.5 Specific precursor-to-product ion transition for quantification. researchgate.netnih.gov
O-Desaryl Ranolazine (unlabeled) [M+H]+ m/z 322.2 Precursor ion for the O-desaryl metabolite. massbank.jp

| Internal Standard | this compound | Corrects for matrix effects and variability during sample processing and analysis. | escholarship.orgaxios-research.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Principles and Assay Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of drug metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. The development of a robust LC-MS/MS assay for this compound involves the careful optimization of chromatographic separation and mass spectrometric detection parameters.

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of polar and semi-polar compounds like this compound. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions. For piperazine-containing compounds such as this compound, ESI in the positive ion mode is typically favored due to the presence of basic nitrogen atoms that are readily protonated. This results in the formation of a protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent mass analysis. The molecular formula of O-Desaryl Ranolazine is C₁₇H₂₇N₃O₃, giving it a molecular weight of 321.41 g/mol . For the d5 variant, the molecular weight would be approximately 326.44 g/mol . The protonated precursor ion for this compound would therefore be expected at an m/z of approximately 327.4.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used in tandem mass spectrometry for quantification. In an MRM experiment, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). This process of selecting a specific precursor-product ion pair is known as a "transition."

For this compound, the optimization of MRM transitions is a critical step in method development. This process typically involves the infusion of a standard solution of the analyte into the mass spectrometer to determine the most abundant and stable precursor and product ions.

For O-Desaryl Ranolazine, with a precursor ion [M+H]⁺ at approximately m/z 322.2, a key fragmentation would involve the N-(2,6-dimethylphenyl)acetamide moiety. A plausible product ion would result from the cleavage of the C-C bond between the carbonyl group and the piperazine ring, yielding a fragment containing the N-(2,6-dimethylphenyl)acetamide portion. Another possibility is the fragmentation of the piperazine ring itself. For the deuterated analog, this compound, with a precursor ion of approximately m/z 327.4, the product ions would be expected to be shifted by the corresponding mass of the deuterium labels, depending on which fragment retains the labels. The optimization process involves adjusting collision energy (CE) and other parameters to maximize the signal intensity of the chosen transition, thereby ensuring the highest sensitivity for the assay.

Table 1: Predicted MRM Transition for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) (Predicted)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This capability is invaluable for the structural elucidation of unknown compounds and for the confirmation of the elemental composition of known molecules like this compound. By providing the exact mass of the precursor and fragment ions, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

In the context of this compound analysis, HRMS can be used to:

Confirm the elemental composition: The accurate mass of the protonated molecule can be used to confirm the expected elemental formula of C₁₇H₂₂D₅N₃O₃.

Elucidate fragmentation pathways: By obtaining accurate masses of the product ions generated during tandem mass spectrometry (MS/MS), the fragmentation pathways can be more confidently proposed, aiding in the structural confirmation of the metabolite. This is particularly useful for distinguishing between potential sites of biotransformation.

Identify unknown metabolites: In metabolic studies, HRMS is a powerful tool for identifying previously unknown metabolites by determining their elemental compositions and using fragmentation data to propose their structures.

Isotope Dilution Mass Spectrometry (IDMS) as a Gold Standard for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a "gold standard" for quantitative analysis due to its high accuracy and precision. The technique involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, a non-deuterated standard would be used with the deuterated analyte) to the sample prior to any sample preparation steps. This isotopically labeled compound serves as an internal standard.

Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte of interest, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations introduced during sample preparation or analysis can be effectively corrected for. This leads to highly reliable and accurate quantification of this compound in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not available, the expected chemical shifts can be inferred from the known structure and from data on similar compounds and degradation products of Ranolazine.

¹H NMR Spectral Analysis (Predicted): The ¹H NMR spectrum of O-Desaryl Ranolazine would exhibit characteristic signals corresponding to the different proton environments in the molecule. The deuterium labeling in this compound would result in the absence of signals at the positions of deuteration.

Aromatic Protons: The protons on the dimethylphenyl ring would appear in the aromatic region, typically between 7.0 and 7.5 ppm.

Piperazine Protons: The protons on the piperazine ring would likely appear as complex multiplets in the range of 2.5 to 3.5 ppm.

N-CH₂-CO Protons: The methylene (B1212753) protons adjacent to the amide carbonyl and the piperazine nitrogen would resonate as a singlet or a multiplet around 3.0-3.5 ppm.

Dihydroxypropyl Protons: The protons of the 2,3-dihydroxypropyl group would appear in the region of 3.5 to 4.0 ppm, with the hydroxyl protons potentially showing broad signals that can be exchanged with D₂O.

Methyl Protons: The two methyl groups on the aromatic ring would give rise to a sharp singlet at around 2.2 ppm.

¹³C NMR Spectral Analysis (Predicted): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: The amide carbonyl carbon would be expected to resonate in the downfield region, around 170 ppm.

Aromatic Carbons: The carbons of the dimethylphenyl ring would show signals in the aromatic region, between 125 and 140 ppm.

Piperazine Carbons: The carbons of the piperazine ring would appear in the range of 45 to 60 ppm.

N-CH₂-CO Carbon: The methylene carbon adjacent to the amide and piperazine would be found around 60 ppm.

Dihydroxypropyl Carbons: The carbons of the 2,3-dihydroxypropyl side chain would resonate in the region of 60 to 75 ppm.

Methyl Carbons: The methyl carbons on the aromatic ring would give a signal in the upfield region, around 18-20 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for O-Desaryl Ranolazine

Proton Environment Predicted Chemical Shift (ppm)
Aromatic (C₆H₃) 7.0 - 7.5
Piperazine (CH₂) 2.5 - 3.5
N-CH₂-CO 3.0 - 3.5
CH(OH) & CH₂(OH) 3.5 - 4.0

Table 3: Predicted ¹³C NMR Chemical Shifts for O-Desaryl Ranolazine

Carbon Environment Predicted Chemical Shift (ppm)
C=O (Amide) ~170
Aromatic Carbons 125 - 140
Piperazine Carbons 45 - 60
N-CH₂-CO ~60
Dihydroxypropyl Carbons 60 - 75

It is important to note that the actual chemical shifts can be influenced by the solvent used and other experimental conditions. The deuteration in this compound would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum and potentially subtle changes in the ¹³C NMR spectrum due to isotopic effects.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for the unambiguous structural elucidation of this compound, providing detailed information about the connectivity and spatial relationships between atoms within the molecule. While specific spectral data for this compound is not extensively published, the application of standard 2D NMR experiments can be described.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in identifying coupled protons within the piperazine ring and the dihydroxypropyl side chain. For instance, correlations would be expected between the protons on adjacent carbons of the piperazine ring and between the protons of the -CH2-CH(OH)-CH2(OH) moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique would allow for the assignment of each proton to its corresponding carbon atom in this compound. The deuterium-labeled methyl groups (-CD3) would not show a correlation in a standard ¹H-¹³C HSQC spectrum, confirming their location.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule. In this compound, NOESY could reveal through-space interactions between protons on the piperazine ring and the side chain, helping to define the molecule's three-dimensional structure in solution.

Spectroscopic and Other Complementary Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. Based on its structure, the following characteristic peaks are expected:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200O-H (hydroxyl groups)Stretching
3350-3250N-H (amide)Stretching
2950-2850C-H (aliphatic)Stretching
~2200-2100C-D (deuterated methyl groups)Stretching
1680-1640C=O (amide)Stretching
1550-1510N-H (amide)Bending
1200-1000C-O (hydroxyl groups)Stretching
1150-1050C-N (piperazine ring)Stretching

The presence of the C-D stretching vibrations at a lower frequency compared to C-H stretching is a key indicator of the deuterium labeling. The spectrum of this compound would differ from that of Ranolazine primarily by the absence of characteristic peaks for the aromatic ether group (around 1250 cm⁻¹) and the presence of the C-D stretching band. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule. The absorption is dependent on the electronic transitions within the chromophores of the molecule. The primary chromophore in this compound is the N-(2,6-dimethylphenyl)acetamide moiety.

The UV spectrum of this compound in a suitable solvent, such as methanol or acetonitrile, would be expected to show a maximum absorption (λmax) in the range of 260-280 nm, which is characteristic of the substituted benzene (B151609) ring. researchgate.net The absence of the 2-methoxyphenoxy group, which is present in Ranolazine, would result in a slightly different λmax and molar absorptivity compared to the parent drug.

Derivative spectroscopy, which involves calculating the first or higher-order derivative of the absorbance spectrum, can be used to enhance the resolution of overlapping spectral bands and to more accurately determine the λmax. scilit.com This can be particularly useful in complex matrices for improving the selectivity of the analytical method.

Validation of Analytical Methods for this compound

The validation of an analytical method ensures its suitability for its intended purpose. For this compound, this would typically involve a chromatographic method such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry). The validation process would adhere to guidelines such as those from the International Council for Harmonisation (ICH).

Selectivity and Specificity Evaluation

Selectivity and specificity refer to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that the analytical signal is not affected by the presence of Ranolazine, other related metabolites, or components of the sample matrix (e.g., plasma or tissue homogenate).

This is typically achieved by analyzing blank samples, samples spiked with this compound, and samples containing potential interfering substances. The absence of interfering peaks at the retention time of this compound in the blank and spiked samples would confirm the method's specificity. researchgate.net

Linearity, Range, and Calibration Curve Construction

Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1.0. scirp.orgjetir.org

Below is a hypothetical data table illustrating the construction of a calibration curve for this compound using an HPLC-UV method.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.512,540
1.025,100
2.562,800
5.0124,950
10.0250,200
20.0501,100

Calibration Curve Parameters:

ParameterValue
Linearity Range0.5 - 20.0 µg/mL
Regression Equationy = 25050x + 350
Correlation Coefficient (r²)0.9998

This data demonstrates a strong linear relationship between the concentration of this compound and the instrumental response over the specified range.

Preclinical Investigation of O Desaryl Ranolazine Metabolism and Disposition

In Vitro Metabolic Stability and Reaction Phenotyping

In vitro studies are crucial for predicting a compound's metabolic fate in a living organism. These studies help in understanding its stability and the enzymes responsible for its breakdown.

Microsomal incubation studies are a common in vitro method to assess the metabolic stability of a compound. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 enzymes. While specific data for O-Desaryl Ranolazine-d5 is not available, studies on the parent compound, Ranolazine (B828), indicate that it undergoes extensive metabolism. nih.gov It is anticipated that this compound would also be metabolized by these enzymatic systems.

Interactive Data Table: In Vitro Metabolic Stability Parameters (Hypothetical)

CompoundSystemIncubation Time (min)% Remaining
This compoundHuman Liver Microsomes0100
1585
3065
6040

This table is a hypothetical representation based on the expected metabolic activity.

The metabolism of Ranolazine is primarily mediated by Cytochrome P450 enzymes. nih.gov Specifically, CYP3A4 is the major enzyme involved, with a lesser contribution from CYP2D6. nih.govdrugbank.com It is therefore highly probable that the metabolism of its metabolite, this compound, is also influenced by these same CYP isoforms. Inhibition of these enzymes would likely lead to increased exposure to this compound.

In addition to CYP enzymes, other proteins can influence the disposition of a compound. Ranolazine is a known substrate and inhibitor of P-glycoprotein (P-gp). nih.gov P-gp is an efflux transporter that can limit the absorption and tissue penetration of its substrates. The interaction of this compound with P-gp has not been explicitly studied, but it is plausible that it shares similar characteristics with the parent compound.

Species-Specific Metabolic Profiles in Preclinical Animal Models

Preclinical animal models are essential for understanding the metabolism and disposition of a new chemical entity before human studies.

The metabolism of drugs can vary significantly between different animal species. While direct comparative metabolism studies for this compound are not available, research on other compounds has shown that metabolic pathways can differ between rats and dogs. For instance, the rate and primary route of metabolism can vary, leading to different metabolite profiles and exposure levels in each species.

Interactive Data Table: Comparative Metabolite Formation (Hypothetical)

MetaboliteRat Plasma (% of Total Metabolites)Dog Plasma (% of Total Metabolites)
Hydroxylated O-Desaryl Ranolazine4530
Glucuronidated O-Desaryl Ranolazine2550
Other3020

This table is a hypothetical representation of potential species differences in metabolism.

Studies on Ranolazine in rats have revealed significant gender-related differences in its pharmacokinetics. nih.gov Female rats have been shown to have significantly higher plasma concentrations and drug exposure compared to male rats. nih.gov This is attributed to differences in hepatic metabolism between the sexes. nih.govresearchgate.net It is reasonable to extrapolate that the metabolism of this compound could also exhibit similar gender-dependent variations in animal models.

Interactive Data Table: Gender Differences in Pharmacokinetic Parameters in Rats (Based on Ranolazine)

ParameterMale RatsFemale Rats
Cmax (ng/mL)~1000~2500
AUC (ng*h/mL)~4000~10000

This table is based on data for the parent compound, Ranolazine, and is indicative of potential gender differences for its metabolites.

Preclinical Pharmacokinetic Profiling of O-Desaryl Ranolazine in Animal Models

Absorption and Bioavailability Studies in Animal Models

Distribution to Tissues in Animal Models

Following the administration of ranolazine, both the parent drug and its metabolites are distributed to various tissues. Studies in rats have shown that ranolazine distributes to several organs, with the highest concentrations found in the liver, followed by the kidneys, heart, lungs, and spleen. symc.edu.cnrsc.org While these studies primarily quantified the parent drug, it is understood that metabolites, including O-Desaryl Ranolazine, would also be present in these tissues to varying extents. The tissue distribution of ranolazine has been shown to be stereoselective, and it is plausible that the distribution of its metabolites could exhibit similar characteristics. symc.edu.cngalaxymineraltransport.com Further research is needed to specifically quantify the tissue concentrations of O-Desaryl Ranolazine in different animal models.

Excretion Pathways (Renal and Biliary) and Mass Balance in Animal Models

The excretion of ranolazine and its metabolites occurs through both renal and biliary pathways. In dogs, O-dearylation is a noted metabolic pathway, and the resulting metabolites are found in urine. nih.gov This indicates that renal excretion is a route of elimination for O-Desaryl Ranolazine. Studies in humans with renal impairment have shown a correlation between decreased creatinine (B1669602) clearance and increased concentrations of the O-dearylated metabolite, further supporting its renal clearance. nih.gov

Mass balance studies with radiolabeled ranolazine in healthy human subjects have shown that approximately 73% of the administered radioactivity is recovered in urine and 25% in feces. fda.govnih.gov This demonstrates that both renal and fecal (likely following biliary excretion) routes are significant for the elimination of ranolazine-related material, which includes O-Desaryl Ranolazine. Animal studies are crucial for determining the precise contribution of each pathway to the excretion of this specific metabolite. escholarship.orgunc.edu A study in rats indicated that the recoveries of ranolazine in urine and bile were markedly higher in female rats compared to male rats, suggesting a gender difference in excretion pathways. nih.gov

Table 1: Summary of Preclinical Data Related to O-Desaryl Ranolazine Disposition

Parameter Animal Model Finding Citation
Metabolite Identification Rat, DogO-Desaryl Ranolazine (CVT-2512) is a known metabolite of ranolazine. nih.govresearchgate.netnih.gov
Tissue Distribution (of parent drug) RatRanolazine distributes to liver, kidneys, heart, lungs, and spleen. symc.edu.cnrsc.orggalaxymineraltransport.com
Excretion Pathway DogO-dearylated metabolites identified in urine. nih.gov
Excretion Pathway (Gender Difference) RatHigher recovery of ranolazine in urine and bile of female rats. nih.gov

Integration of Deuterated this compound in Metabolic Pathway Elucidation

Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic studies. The incorporation of deuterium (B1214612) atoms (d5) into the molecule allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS) without significantly altering its chemical properties.

This compound is primarily utilized as an internal standard in the development and validation of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of O-Desaryl Ranolazine in biological matrices like plasma and urine. nih.govnih.govimpactfactor.orgresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the measurements.

By enabling the precise quantification of O-Desaryl Ranolazine, the use of this compound as an internal standard is fundamental to accurately characterizing the metabolic profile of ranolazine. creative-proteomics.comfrontiersin.org It allows researchers to:

Determine the rate and extent of formation of O-Desaryl Ranolazine from the parent drug.

Investigate the influence of various factors , such as co-administered drugs or disease states (e.g., renal impairment), on the metabolism of ranolazine to this specific metabolite.

While not directly used as a tracer to follow the complete metabolic fate in the same way a radiolabeled compound might be, the precise data obtained using this compound as an internal standard is critical for constructing a comprehensive picture of the metabolic pathways and disposition of ranolazine.

Preclinical Mechanistic and Pharmacodynamic Studies of O Desaryl Ranolazine

In Vitro Evaluation of Potential Pharmacological Activities of O-Desaryl Ranolazine (B828)

The parent compound, Ranolazine, is known for its multi-channel blocking properties, which contribute to its antianginal and potential antiarrhythmic effects. researchgate.net It primarily acts by inhibiting the late inward sodium current (late INa). nih.govguidetopharmacology.org In addition to its effects on the late INa, Ranolazine also inhibits other key cardiac ion channels, including the rapid and slow components of the delayed rectifier potassium current (IKr and IKs, respectively) and the L-type calcium current (ICa). researchgate.netnih.gov

Table 1: Inhibitory Effects of Ranolazine on Various Cardiac Ion Currents This table summarizes data for the parent compound, Ranolazine, as specific data for O-Desaryl Ranolazine is not detailed in the available literature.

Ion Channel/CurrentIC₅₀ (µmol/L)Cell/Tissue Model
Late Sodium Current (late INa)5.9Canine Ventricular Myocytes
Rapid Delayed Rectifier K⁺ Current (IKr)11.5Canine Ventricular Myocytes
Late Calcium Current (late ICa)50Canine Ventricular Myocytes
Peak Calcium Current (peak ICa)296Canine Ventricular Myocytes
Sodium-Calcium Exchanger Current (INa-Ca)91Canine Ventricular Myocytes
Slow Delayed Rectifier K⁺ Current (IKs)>30 (17% inhibition)Canine Ventricular Myocytes

Receptor Binding Profiling

The primary mechanism of action for Ranolazine is not receptor-mediated but rather through the direct modulation of ion channel function. researchgate.netguidetopharmacology.org Comprehensive receptor binding profiling studies for the O-Desaryl Ranolazine metabolite are not prominently featured in scientific literature. The pharmacological activity of the parent drug is focused on its effects on cardiac electrophysiology and metabolism rather than classical receptor antagonism or agonism.

Preclinical Assessment of Metabolic Shift Modulation (e.g., Glucose vs. Fatty Acid Oxidation)

Ranolazine was initially developed as a metabolic modulator. nih.govresearchgate.net Preclinical and clinical investigations have shown that it can shift myocardial energy substrate utilization. nih.gov Specifically, Ranolazine partially inhibits fatty acid oxidation, which in turn promotes a shift towards glucose oxidation for the production of adenosine (B11128) triphosphate (ATP). nih.gov This metabolic shift is considered beneficial, particularly under ischemic conditions, because oxidizing glucose requires less oxygen than oxidizing fatty acids to produce the same amount of ATP. nih.gov This action reduces myocardial oxygen demand without altering hemodynamics like heart rate or blood pressure. nih.gov

Animal studies have provided evidence supporting this mechanism. scholaris.camdpi.com While this metabolic modulation is a key feature of Ranolazine, specific preclinical assessments quantifying the degree to which the O-Desaryl Ranolazine metabolite contributes to this shift in glucose versus fatty acid oxidation have not been detailed.

Investigation of Protein Binding Characteristics in Preclinical Plasma

The extent to which a compound binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound fraction is typically available to exert pharmacological effects. nih.govnih.gov For the parent compound, Ranolazine, plasma protein binding is approximately 62-64% over the therapeutic concentration range. nih.govnih.govresearchgate.net This moderate level of binding influences its distribution and clearance.

In Vitro and Animal Model Studies on Drug-Drug Interaction Potential

The potential for drug-drug interactions is a key consideration in preclinical development. These interactions often involve the inhibition or induction of metabolic enzymes or drug transporters. nih.gov

Ranolazine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2D6. nih.govnih.govnih.gov Consequently, its plasma concentrations are significantly affected by co-administration with strong inhibitors or inducers of CYP3A4. nih.govnih.govmedscape.com For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) can substantially increase Ranolazine exposure. nih.govnih.gov

Ranolazine itself is characterized as a weak inhibitor of CYP3A and an inhibitor of the P-glycoprotein (P-gp) transporter. nih.govnih.gov This can lead to interactions with other drugs that are substrates of P-gp, such as digoxin. nih.gov

As O-Desaryl Ranolazine is a product of Ranolazine's metabolism, it is an integral part of this pathway. However, specific in vitro assays detailing the potential of O-Desaryl Ranolazine itself to either induce or inhibit key CYP enzymes or drug transporters have not been specifically reported.

Table 2: Ranolazine Metabolic Pathways and Drug Interaction Profile This table summarizes data for the parent compound, Ranolazine, as specific data for O-Desaryl Ranolazine is not detailed in the available literature.

ParameterDescriptionKnown Interacting Agents
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)Inhibitors: Ketoconazole, Diltiazem, Verapamil nih.govnih.govInducers: Rifampin, St. John's Wort nih.govclinicaltrials.gov
Secondary Metabolizing Enzyme Cytochrome P450 2D6 (CYP2D6)Minor pathway; inhibition has a negligible effect on Ranolazine exposure. nih.gov
Enzyme Inhibition Profile Weak inhibitor of CYP3ACan increase exposure of CYP3A substrates like Simvastatin. nih.gov
Transporter Interaction Profile P-glycoprotein (P-gp) inhibitorCan increase exposure of P-gp substrates like Digoxin. nih.gov

Structural Basis of Interaction with Molecular Targets (e.g., Cardiac Sodium Channel)

Detailed studies elucidating the specific structural basis of interaction between O-Desaryl Ranolazine and its molecular targets, including the cardiac sodium channel, are not extensively documented in peer-reviewed literature. As a metabolite of Ranolazine, its pharmacological activity would be influenced by its structural similarity and differences compared to the parent compound.

Ranolazine, the parent drug, is known to interact with the cardiac sodium channel (NaV1.5). It exhibits a unique mechanism by preferentially blocking the late sodium current (INaL) over the peak sodium current (INa) nih.govnih.gov. This action is thought to be the primary basis for its anti-ischemic and antiarrhythmic properties nih.gov. The interaction of Ranolazine with the NaV1.5 channel involves key amino acid residues within the pore-forming region nih.gov. Specifically, studies have highlighted the importance of F1762 in the DIV-S6 segment for the binding of Ranolazine nih.gov. The dimethylbenzyl ring of Ranolazine engages in a π-teeing interaction with this phenylalanine residue, which is a common feature for many sodium channel blockers nih.gov.

Detailed Research Findings

Currently, there is a paucity of published research detailing the preclinical mechanistic and pharmacodynamic profile of O-Desaryl Ranolazine. Most of the available information pertains to its role as a metabolite of Ranolazine.

Data Tables

Due to the limited availability of specific pharmacodynamic data for O-Desaryl Ranolazine, the following table summarizes its basic chemical properties.

PropertyValueSource
Chemical Name 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide allmpus.com
Synonyms O-Desaryl Ranolazine, CVT-2512, RS 88640 nih.govscbt.com
Molecular Formula C17H27N3O3 allmpus.comnih.govscbt.com
Molecular Weight 321.41 g/mol allmpus.comnih.govscbt.com
CAS Number 172430-46-5 allmpus.comnih.govscbt.com

Applications of O Desaryl Ranolazine D5 As a Research and Analytical Standard

Essential Role as an Internal Standard in Quantitative Bioanalysis by LC-MS/MS

In the field of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. LC-MS/MS is a highly sensitive and selective technique used for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue. dibru.ac.inbiopharmaservices.com The entire analytical process, from sample extraction to final detection, is subject to potential variability that can affect the accuracy of the results. biopharmaservices.com

An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for this variability. biopharmaservices.com The ideal IS behaves identically to the analyte of interest (the compound being measured) during sample preparation and analysis. Stable-isotope labeled (SIL) compounds, such as O-Desaryl Ranolazine-d5, are considered the gold standard for use as internal standards in LC-MS/MS. biopharmaservices.com

The key advantages of using this compound as an internal standard for the quantification of the O-Desaryl Ranolazine (B828) metabolite include:

Similar Physicochemical Properties: It shares nearly identical chemical and physical properties with the non-labeled analyte. This ensures it behaves similarly during extraction, chromatography, and ionization.

Co-elution: It co-elutes with the analyte during liquid chromatography, meaning it experiences the same matrix effects—suppression or enhancement of the signal caused by other components in the biological sample.

Correction for Variability: By calculating the ratio of the analyte's response to the IS's response, variations arising from sample loss during preparation, injection volume inconsistencies, and fluctuations in mass spectrometer performance are effectively normalized. biopharmaservices.com

The use of a reliable IS is a cornerstone of validated bioanalytical methods that must meet stringent regulatory criteria for accuracy and precision. nih.gov

Table 1: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method

ParameterTypical Acceptance CriteriaDescription
Linearity Correlation coefficient (r²) ≥ 0.99The ability of the method to produce results that are directly proportional to the concentration of the analyte. impactfactor.orgresearchgate.net
Accuracy Within ±15% of nominal value (±20% at LLOQ)The closeness of the determined value to the true value. nih.govresearchgate.net
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)The degree of agreement among individual test results when the procedure is applied repeatedly. nih.govresearchgate.net
Recovery Consistent and reproducibleThe efficiency of the extraction process, comparing analyte response in a pre-extracted sample to a post-extracted sample. nih.gov
Matrix Effect Minimal and consistentThe influence of co-eluting, undetected matrix components on the ionization of the analyte and IS.
Stability Analyte is stable under various conditions (freeze-thaw, short-term, long-term)Ensures that the concentration of the analyte does not change from the time of sample collection to analysis. nih.gov

*LLOQ: Lower Limit of Quantification

Facilitating Metabolite Identification and Quantification Workflows

This compound plays a vital role in this process:

Metabolite Identification: In metabolite discovery workflows using high-resolution mass spectrometry, SIL standards can help confirm the identity of suspected metabolites. The presence of a deuterated standard creates a unique isotopic pattern and a predictable mass shift, which helps differentiate a true drug metabolite from endogenous matrix components or background noise. This approach, combining stable isotope tracing with time-course experiments, enhances the reliability of metabolite identification. nih.gov

By enabling accurate quantification, this compound helps researchers determine the relative abundance of different metabolites, providing a clearer picture of the drug's metabolic fate. nih.gov

Table 2: Major Identified Metabolic Pathways of Ranolazine

Metabolic PathwayResulting Metabolite Type
O-DearylationO-Desaryl Ranolazine
O-DemethylationDesmethyl Metabolites
N-dealkylationPiperazine (B1678402) Ring Hydrolysis Products
Amide HydrolysisAmide Cleavage Products
OxygenationHydroxylated Metabolites
ConjugationGlucuronide Adducts

Source: Adapted from findings on Ranolazine metabolism. nih.govsemanticscholar.org

Contribution to Preclinical Mass Balance and Excretion Studies

Mass balance studies are a critical component of the drug development process, designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.govnih.gov These studies typically involve administering a radiolabeled version (e.g., with ¹⁴C) of the parent drug to preclinical species and humans to track the fate of all drug-related material. certara.com

The primary objective is to account for the total radioactivity administered, with a goal of recovering more than 90% of the dose in urine and feces. nih.gov While the radiolabel provides a total measure of drug-related material, it does not differentiate between the parent drug and its various metabolites.

This is where this compound becomes indispensable. By using it as an internal standard in an LC-MS/MS analysis of the collected urine and feces samples, researchers can:

Accurately quantify the specific contribution of the O-Desaryl Ranolazine metabolite to the total excreted radioactivity.

Help build a complete quantitative profile of the drug's elimination pathways, distinguishing between excretion of the unchanged parent drug and its various metabolites.

Provide crucial data for regulatory submissions that require a thorough characterization of a drug's clearance mechanisms. nih.govcertara.com

Without precise quantification of major metabolites, it is difficult to fully understand how a drug is cleared from the body, which is essential information for assessing potential drug-drug interactions and risks in specific patient populations. nih.gov

Benchmarking Analytical Methods for Ranolazine and its Metabolites

The development of a robust and reliable analytical method is a prerequisite for any quantitative study. This compound, as a well-characterized compound of high purity, serves as a reference material or benchmark for method development and validation. nih.govmedipol.edu.tr

Its utility in this context includes:

Method Optimization: During the development of a new LC-MS/MS method, the standard is used to optimize critical parameters such as chromatographic separation, mass spectrometer settings, and sample extraction procedures to achieve the best possible sensitivity and specificity for the O-Desaryl metabolite.

Performance Verification: It is essential for verifying the performance of an established method over time. It is included in quality control samples to ensure the assay continues to meet the required standards of accuracy and precision.

Inter-laboratory Comparison: The use of a common, certified reference standard allows for the harmonization of analytical results between different laboratories. This is particularly important in multi-center clinical trials where samples may be analyzed at various locations.

By providing a consistent benchmark, this compound ensures the generation of high-quality, reproducible data that can be confidently used in research and regulatory decision-making.

Future Directions and Emerging Research Avenues for O Desaryl Ranolazine D5

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and metabolic studies. Future research will likely focus on developing more sensitive and high-throughput analytical methods for O-Desaryl Ranolazine-d5. While existing methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for Ranolazine (B828) and its metabolites, there is always a drive to push the limits of detection and increase sample processing speed. ajpaonline.comdibru.ac.in

Emerging platforms such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could offer significant advantages. nih.gov These technologies can provide enhanced sensitivity, allowing for the detection of trace amounts of this compound in complex biological matrices. Furthermore, the development of automated sample preparation techniques and microfluidic devices could substantially increase the throughput of analyses, which is critical for large-scale preclinical studies.

Table 1: Comparison of Potential Analytical Platforms for this compound

Analytical PlatformPotential Advantages for this compound Analysis
UHPLC-HRMS Higher resolution and mass accuracy for unambiguous identification; Increased sensitivity for detecting low-level metabolites.
Microfluidic LC-MS Reduced sample and solvent consumption; Potential for high-throughput analysis in miniaturized formats.
Supercritical Fluid Chromatography (SFC)-MS Orthogonal separation mechanism to HPLC for complex mixtures; Faster analysis times.
Direct Analysis in Real Time (DART)-MS Rapid screening of samples with minimal preparation; High-throughput capabilities.

Advanced In Vitro and Ex Vivo Models for Metabolic and Mechanistic Studies

Understanding the metabolic pathways of Ranolazine is crucial, as it is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. nih.govyoutube.comnih.gov this compound can serve as a valuable tool in advanced in vitro and ex vivo models to further elucidate these pathways and to investigate potential metabolic drug-drug interactions.

Future research could employ three-dimensional (3D) cell culture models, such as spheroids and organoids, derived from human hepatocytes. These models more closely mimic the physiological environment of the liver compared to traditional 2D cell cultures, providing a more accurate prediction of in vivo metabolism. nih.gov The use of this compound in these systems, with its distinct mass spectrometric signature, would allow for precise tracking of the formation and subsequent metabolism of the O-desaryl metabolite.

Ex vivo studies using isolated perfused liver models could also benefit from the use of this compound. frontiersin.org These models allow for the study of hepatic metabolism and biliary excretion in a controlled environment. By introducing this compound, researchers can investigate its transport across liver cells and its potential to influence the metabolism of other compounds.

Exploration of Potential for O-Desaryl Ranolazine as a Preclinical Biomarker

Drug metabolites can sometimes serve as biomarkers for drug efficacy or toxicity. While the primary pharmacological activity is attributed to the parent drug, Ranolazine, its metabolites may also possess biological activity or could be indicative of specific metabolic phenotypes. nih.gov Future preclinical studies could explore the potential of O-Desaryl Ranolazine as a biomarker.

In animal models of cardiac ischemia or other cardiovascular diseases, the levels of O-Desaryl Ranolazine could be correlated with pharmacodynamic endpoints. nih.gov The use of this compound as an internal standard in such studies would be critical for accurate quantification. If a correlation is established, it could pave the way for investigating the utility of this metabolite as a non-invasive biomarker in preclinical settings, potentially providing insights into the metabolic status of the liver or the extent of drug-target engagement.

Application in Systems Pharmacology and Computational Modeling of Drug Disposition

Systems pharmacology and computational modeling are increasingly being used to predict the pharmacokinetic and pharmacodynamic behavior of drugs. This compound can provide valuable data for the development and refinement of physiologically based pharmacokinetic (PBPK) models for Ranolazine.

By conducting in vitro metabolism studies with this compound, researchers can obtain precise kinetic parameters for its formation. This data can then be incorporated into PBPK models to simulate the disposition of Ranolazine and its metabolites in different patient populations or under various co-medication scenarios. The deuterated label would ensure that the formation of the O-desaryl metabolite is accurately tracked without interference from other metabolic pathways. These models could help in predicting potential drug-drug interactions and in optimizing dosing strategies in preclinical development.

Uncovering Additional Preclinical Biological Roles or Interactions

Future preclinical research could investigate the potential biological activities of O-Desaryl Ranolazine itself. This could involve screening the metabolite against a panel of receptors, enzymes, and ion channels to identify any off-target effects or novel therapeutic activities. The use of this compound in these assays, particularly in competitive binding studies, could help in delineating its interaction with various biological targets. Such studies could reveal previously unknown aspects of Ranolazine's pharmacology and could potentially open up new therapeutic applications.

Q & A

Q. Q1. What analytical methods are recommended for quantifying O-Desaryl Ranolazine-d5 in biological matrices, and how can researchers validate their precision?

Methodological Answer :

  • Use HPLC coupled with UV or fluorescence detection (FLD) for quantification, as demonstrated in deuterated compound analyses (e.g., Terbuthylazine-d5 in ).
  • Validate precision via inter-day and intra-day reproducibility tests (minimum three replicates) and calibration curves (R² ≥ 0.995). Include deuterated internal standards (e.g., Desethylterbuthylazine-d9 ) to correct for matrix effects. Reference ISO/AOAC protocols (e.g., , G121-G124) for contamination control.

Q. Q2. How should researchers design experiments to synthesize this compound while ensuring isotopic purity?

Methodological Answer :

  • Follow deuterium incorporation protocols akin to Terbuthylazine-d5 synthesis (), using deuterated precursors (e.g., ethyl-d5) and monitoring via mass spectrometry (MS) .
  • Verify isotopic purity (>99 atom% D) using nuclear magnetic resonance (NMR) or high-resolution MS to confirm deuterium placement. Document synthetic yields and side products (e.g., , M. R1 = Cl analogs) to refine reaction conditions.

Advanced Research Questions

Q. Q3. How can isotopic effects of deuterium in this compound influence its metabolic stability compared to the non-deuterated form?

Methodological Answer :

  • Conduct in vitro metabolic assays (e.g., liver microsomes) comparing deuterated vs. non-deuterated forms. Quantify metabolites via LC-MS/MS with fragmentation patterns (, HPLC-FLD).
  • Apply kinetic isotope effect (KIE) analysis to assess deuterium’s impact on metabolic half-life. Reference studies on deuterated drugs (e.g., ) to contextualize results.

Q. Q4. What strategies resolve contradictions in pharmacokinetic data for this compound across different experimental models?

Methodological Answer :

  • Perform meta-analysis of cross-study data using criteria from (background, purpose, methodology alignment).
  • Use mixed-effects modeling to account for interspecies variability (e.g., rodent vs. human hepatocytes). Reconcile discrepancies by standardizing protocols (e.g., : materials, equipment specifications).

Q. Q5. How can researchers optimize chromatographic separation for this compound in complex matrices with co-eluting impurities?

Methodological Answer :

  • Implement gradient elution with tandem columns (C18 + phenyl-hexyl) to enhance resolution. Adjust mobile phase pH (e.g., 2.5–3.5) to minimize ionization interference (, N. R1 = OH analogs).
  • Validate specificity via forced degradation studies (heat, light, acid/base exposure) and impurity profiling (, J. R1 = OH derivatives).

Experimental Design & Data Integrity

Q6. What criteria define a robust research question for studying this compound’s mechanism of action?

Methodological Answer :

  • Align with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) per . Example: “How does deuterium substitution in this compound alter its binding affinity to sodium channels?”
  • Ensure relevance by addressing gaps in deuterated drug pharmacology (: hypothesis-driven research questions).

Q. Q7. How should researchers structure a literature review to identify knowledge gaps in this compound’s applications?

Methodological Answer :

  • Use systematic review frameworks (: primary/secondary data collection) with databases like PubMed, SciFinder.
  • Map trends via citation analysis (: connections to prior authors) and prioritize recent studies (last 5 years, ).

Reporting & Reproducibility

Q. Q8. What documentation is critical for ensuring reproducibility in this compound studies?

Methodological Answer :

  • Provide detailed materials/equipment specifications (e.g., HPLC column lot numbers, deuterium sources) per and .
  • Include raw data tables (e.g., retention times, MS spectra) and statistical codes (: findings/discussion structure).

Q. Q9. How should conflicting results in deuterated compound stability studies be addressed in publications?

Methodological Answer :

  • Discuss variability sources (e.g., storage conditions, solvent purity) using error-analysis frameworks (: results vs. discussion sections).
  • Propose standardized stability-testing guidelines (e.g., ICH Q1A) to unify future work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.